molecular formula C19H10F12N4O2 B11697351 1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(1-naphthylamino)-

1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(1-naphthylamino)-

Cat. No.: B11697351
M. Wt: 554.3 g/mol
InChI Key: SWQLWFWHKCPVAJ-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(1-naphthylamino)- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of trifluoromethylethoxy groups and a naphthylamino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(1-naphthylamino)- typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Introduction of Trifluoromethylethoxy Groups: The trifluoromethylethoxy groups can be introduced via nucleophilic substitution reactions using suitable reagents like trifluoroethanol.

    Attachment of the Naphthylamino Group: The naphthylamino group can be attached through amination reactions, often involving the use of naphthylamine and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(1-naphthylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including transition metal catalysts for specific reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(1-naphthylamino)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(1-naphthylamino)- involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes or Receptors: Affecting their activity and leading to biological effects.

    Modulate Signaling Pathways: Influencing cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: Such as melamine or cyanuric acid.

    Fluorinated Compounds: Including other trifluoromethylethoxy-substituted molecules.

Uniqueness

1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(1-naphthylamino)- is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C19H10F12N4O2

Molecular Weight

554.3 g/mol

IUPAC Name

4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-naphthalen-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H10F12N4O2/c20-16(21,22)11(17(23,24)25)36-14-33-13(32-10-7-3-5-8-4-1-2-6-9(8)10)34-15(35-14)37-12(18(26,27)28)19(29,30)31/h1-7,11-12H,(H,32,33,34,35)

InChI Key

SWQLWFWHKCPVAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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